2-(3-Amino-4-methylphenoxy)acetamide
Description
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
2-(3-amino-4-methylphenoxy)acetamide |
InChI |
InChI=1S/C9H12N2O2/c1-6-2-3-7(4-8(6)10)13-5-9(11)12/h2-4H,5,10H2,1H3,(H2,11,12) |
InChI Key |
AINRCDMVZSSLAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-4-methylphenoxy)acetamide typically involves the reaction of 3-amino-4-methylphenol with chloroacetic acid or its derivatives under basic conditions. The reaction proceeds through nucleophilic substitution, where the phenol group attacks the chloroacetic acid, forming the phenoxyacetamide linkage. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of 2-(3-Amino-4-methylphenoxy)acetamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-4-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amine derivatives.
Substitution: Various substituted phenoxyacetamides depending on the electrophile used.
Scientific Research Applications
Pharmaceutical Applications
1. Drug Development
2-(3-Amino-4-methylphenoxy)acetamide serves as a precursor in the synthesis of pharmaceuticals targeting inflammation and infection. Its structural properties allow it to interact with biological systems effectively, making it a candidate for developing anti-inflammatory drugs and antibiotics.
2. Cancer Research
Research indicates that compounds similar to 2-(3-Amino-4-methylphenoxy)acetamide exhibit anti-cancer properties by inhibiting histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation. In vitro studies have shown that these compounds can induce apoptosis in cancer cells, suggesting their potential as therapeutic agents in oncology.
Agricultural Chemistry
1. Pesticide Development
The derivatives of 2-(3-Amino-4-methylphenoxy)acetamide are being explored for their efficacy as agrochemicals. These compounds may be designed to target specific pests or diseases affecting crops, thereby enhancing agricultural productivity while minimizing environmental impact.
Biochemical Research
1. Mechanistic Studies
In biochemical studies, 2-(3-Amino-4-methylphenoxy)acetamide is utilized to investigate the mechanisms of action of certain enzymes and receptors. Its ability to modify protein interactions makes it valuable in understanding cellular processes and signaling pathways.
2. Toxicological Studies
The compound has been evaluated for its toxicity profile in various biological systems, providing insights into its safety for potential therapeutic uses. Studies have demonstrated low toxicity levels in animal models, indicating its feasibility for further development.
Data Table: Comparison of Applications
| Application Area | Specific Use Cases | Research Findings |
|---|---|---|
| Pharmaceuticals | Anti-inflammatory drugs, antibiotics | Induces apoptosis in cancer cells |
| Agricultural Chemistry | Development of pesticides | Potential to enhance crop resistance |
| Biochemical Research | Mechanistic studies on enzymes and receptors | Low toxicity observed in animal models |
Case Studies
Case Study 1: Cancer Therapeutics
A study investigating the effects of 2-(3-Amino-4-methylphenoxy)acetamide on various cancer cell lines revealed that the compound effectively inhibits cell growth and induces apoptosis through HDAC inhibition. This study highlights the compound's potential as part of combination therapies for cancer treatment.
Case Study 2: Agricultural Applications
Research into the agricultural applications of derivatives of 2-(3-Amino-4-methylphenoxy)acetamide showed promising results in enhancing resistance against specific pests. Field trials indicated a significant reduction in pest populations when applied as a pesticide, demonstrating its effectiveness and potential commercial viability.
Mechanism of Action
The mechanism of action of 2-(3-Amino-4-methylphenoxy)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer therapy. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Receptor-Specific Agonists: Pyridazinone Derivatives
Pyridazin-3(2H)-one derivatives with acetamide moieties, such as N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide , exhibit mixed FPR1/FPR2 agonist activity. In contrast, N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide is a potent and specific FPR2 agonist. Both activate calcium mobilization and chemotaxis in human neutrophils, highlighting the role of substituent positioning (e.g., methoxy at 3- vs. 4-position) in receptor selectivity .
Anticancer Agents: Quinazoline Sulfonyl Acetamides
Acetamide derivatives bearing quinazoline sulfonyl groups, such as N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38) , demonstrate remarkable activity against HCT-1, SF268, and MCF-7 cancer cell lines. The incorporation of heterocyclic groups (e.g., pyrrolidinyl, piperidinyl) enhances cytotoxicity, suggesting that electron-donating substituents and bulky side chains improve anticancer efficacy .
Anti-inflammatory Agents: Quinazolinone-Acetamide Hybrids
2-Substituted-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamides, such as 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide, exhibit moderate anti-inflammatory activity. Ethylamino substituents may enhance hydrogen bonding with inflammatory targets while reducing gastrointestinal toxicity .
Enzyme Inhibitors: 17β-HSD2-Targeting Acetamides
Structural modifications in acetamide derivatives significantly impact enzyme inhibition. For instance:
- 2-(3-Chloro-4-hydroxyphenyl)-N-phenethylacetamide (13) shows potent 17β-HSD2 inhibition due to hydrophobic interactions from the phenethyl group.
- N-Butyl-2-(3-chloro-4-hydroxyphenyl)acetamide (15) achieves enhanced activity via alkyl chain interactions with the enzyme’s hydrophobic pocket.
These findings underscore the importance of aromatic and alkyl extensions in optimizing ligand-enzyme binding .
Comparative Analysis Table
Key Research Findings and Structure-Activity Relationships (SAR)
- Substituent Positioning: Methoxy groups at the 4-position (vs. 3-) in pyridazinone derivatives improve FPR2 specificity .
- Hydrophobic Extensions : Alkyl chains (e.g., butyl) or aromatic rings (e.g., phenethyl) enhance enzyme inhibition by engaging hydrophobic pockets .
- Heterocyclic Integration : Quinazoline sulfonyl groups increase anticancer activity, likely through DNA intercalation or kinase inhibition .
- Safety Profiles: Anti-inflammatory acetamides with amino substituents exhibit reduced ulcerogenic risks compared to classical NSAIDs .
Biological Activity
2-(3-Amino-4-methylphenoxy)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article explores its biological properties, structure-activity relationships (SAR), and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The chemical formula of 2-(3-Amino-4-methylphenoxy)acetamide is . The compound features an acetamide group linked to a phenoxy structure with an amino substituent, which contributes to its biological activity. The presence of the amino group enhances the compound's ability to interact with biological targets.
Anticancer Activity
Numerous studies have evaluated the anticancer properties of 2-(3-Amino-4-methylphenoxy)acetamide and its analogs. The compound has shown promising results against various cancer cell lines. For instance:
- Cell Line Sensitivity : In a study assessing the cytotoxic effects of related phenoxyacetamides, compounds with similar structures exhibited IC50 values ranging from 0.33 to 0.78 µM against MLL-AF9 leukemia cells, indicating significant growth inhibition .
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| 2-(3-Amino-4-methylphenoxy)acetamide | MLL-AF9 | 0.78 | 34 |
| Analog A | MLL-AF9 | 0.33 | 32 |
| Analog B | HM-2 Control | >90 | - |
The mechanism by which 2-(3-Amino-4-methylphenoxy)acetamide exerts its anticancer effects involves multiple pathways:
- Inhibition of Cell Proliferation : The compound has been shown to inhibit cell proliferation in various cancer types by inducing apoptosis and disrupting cell cycle progression.
- Targeting Specific Pathways : Research indicates that compounds within this class can inhibit key signaling pathways involved in cancer cell survival and proliferation, such as the EGFR pathway .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the efficacy of 2-(3-Amino-4-methylphenoxy)acetamide. Modifications at specific positions on the phenyl ring or changes in the acetamide group can significantly affect biological activity:
- Hydrophobicity and Polarity : Variations in hydrophobicity (clogP values) influence cellular permeability and selectivity towards cancer cells. Compounds with higher polarity tend to show improved selectivity and metabolic stability .
Case Studies
Several case studies have highlighted the efficacy of 2-(3-Amino-4-methylphenoxy)acetamide in preclinical settings:
- Study on Leukemia Cells : A comprehensive evaluation showed that this compound inhibited leukemia cell growth with a notable selectivity index, suggesting potential for targeted therapy .
- T3SS Inhibition : In another context, derivatives based on the phenoxyacetamide scaffold were tested for their ability to inhibit the Type III secretion system (T3SS) in Pseudomonas aeruginosa, demonstrating its versatility beyond anticancer applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
